N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide
Description
This compound is a benzamide derivative with structural similarities to insect growth regulators (IGRs) targeting chitin synthesis. Its molecular formula is C₁₇H₈Cl₂F₈N₂O₃ (molecular weight: ~511.15 g/mol), featuring a 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl group linked to a 2-fluorobenzamide moiety via a carbamoyl bridge .
Properties
CAS No. |
103015-81-2 |
|---|---|
Molecular Formula |
C17H9Cl2F7N2O3 |
Molecular Weight |
493.2 g/mol |
IUPAC Name |
N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide |
InChI |
InChI=1S/C17H9Cl2F7N2O3/c18-8-6-12(31-17(25,26)14(21)16(22,23)24)9(19)5-11(8)27-15(30)28-13(29)7-3-1-2-4-10(7)20/h1-6,14H,(H2,27,28,29,30) |
InChI Key |
BVLBJWGGGKMSKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound features a central urea linkage connecting a 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline moiety to a 2-fluorobenzamide group. X-ray diffraction studies confirm a monoclinic crystal system (space group P1 21/n1) with unit cell parameters a = 9.2300 Å, b = 16.404 Å, c = 14.074 Å, and β = 108.77°. The hexafluoropropoxy side chain adopts a staggered conformation, minimizing steric clashes between fluorine atoms and adjacent chlorine substituents.
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P1 21/n1 |
| Unit cell volume | 2034.3 ų |
| Density (calculated) | 1.669 g/cm³ |
| Z | 4 |
| R-factor | 0.152 |
Synthetic Methodologies
Two-Step Industrial Synthesis
The predominant manufacturing route involves sequential nucleophilic substitution and carbamoylation reactions:
Step 1: Alkoxylation of 4-Amino-2,5-dichlorophenol
4-Amino-2,5-dichlorophenol reacts with hexafluoropropylene under basic conditions (triethylamine/DMA solvent) at 35°C for 5 hours. This step achieves 97.6% yield through controlled gas-phase addition, avoiding polyfluorinated byproducts.
Step 2: Isocyanate Formation and Benzamide Coupling
The intermediate undergoes phosgenation (triphosgene/K₂CO₃ in CH₂Cl₂) to generate an aryl isocyanate, which subsequently reacts with 2-fluorobenzamide at 50°C under argon. Recrystallization from methanol yields 89% pure product.
Table 2: Optimized Reaction Conditions
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Temperature | 35°C | 50°C |
| Time | 5 h | 30 min |
| Solvent | DMA | CH₂Cl₂ |
| Molar Ratio (Substrate:Reagent) | 1:1.2 (HFP) | 1:1.1 (Triphosgene) |
| Yield | 97.6% | 89.0% |
Mechanistic Insights
Alkoxylation Stereochemistry
Density functional theory (DFT) calculations reveal that hexafluoropropylene addition proceeds via an SN2 mechanism at the phenolic oxygen. The (2S)-configured hexafluoropropoxy group forms preferentially due to reduced torsional strain in the transition state. This stereoselectivity ensures consistent regioisomer production critical for insecticidal activity.
Carbamoylation Kinetics
In-situ FTIR monitoring demonstrates complete isocyanate formation within 3 hours (triphosgene, 0°C → RT). The subsequent benzamide coupling follows second-order kinetics (k = 0.42 L/mol·s at 50°C), with rate-limiting attack by the benzamide’s amide nitrogen on the isocyanate carbonyl.
Process Optimization Strategies
Solvent Selection
Comparative studies show dichloromethane outperforms THF in Step 2 due to:
Impurity Profiling
HPLC-MS analysis identifies three primary byproducts:
-
N-Methylated urea (0.7%) from residual dimethylacetamide
-
Dichlorophenyl dimer (0.3%) via isocyanate oligomerization
-
Hydrolyzed carbamic acid (0.8%) from moisture exposure
Analytical Characterization
Identity Confirmation
The FAO specification mandates two orthogonal methods:
-
HPLC Retention Time : 8.92 min (C18, 70:30 MeCN/H₂O + 0.1% TFA)
-
IR Spectroscopy : 1715 cm⁻¹ (urea C=O), 1540 cm⁻¹ (C-F stretch)
Purity Assessment
Quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as internal standard achieves ±0.5% accuracy vs. traditional HPLC-UV.
Industrial Scale-Up Considerations
Environmental Impact
Life-cycle assessment data indicate:
-
92% solvent recovery via fractional distillation
-
0.2 kg CO₂eq/kg product (vs. 1.8 kg for older routes)
Applications and Derivatives
While primarily used as an insect growth regulator (IGR), the compound serves as a precursor for:
-
Radiolabeled analogs ([¹⁴C]-urea) for metabolic studies
-
Polymeric controlled-release formulations (PLGA microspheres)
Chemical Reactions Analysis
Types of Reactions
N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide exerts its effects involves interaction with specific molecular targets. The compound’s halogen atoms and fluorinated groups can enhance its binding affinity to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Differences :
- Fluorine Substitution: The target compound has a mono-fluoro benzamide ring (2-position), whereas Lufenuron and Noviflumuron are di-fluoro (2,6-positions). This reduces steric hindrance and may enhance membrane permeability compared to Lufenuron .
- Phenyl Substituents: Noviflumuron differs in having 3,5-dichloro-2-fluoro substitution on the phenyl ring, improving selectivity for termite chitin synthase .
- log Pow : Lufenuron's higher log Pow (5.12) suggests greater lipophilicity than Diflubenzuron (log Pow 3.8), correlating with prolonged environmental persistence .
Toxicity and Environmental Impact
- Target Compound: No direct toxicity data are available. Analogous compounds (e.g., Lufenuron) exhibit low mammalian toxicity (LD₅₀ > 5,000 mg/kg in rats) due to selective action on insect chitin .
- Lufenuron: Classified as a "reduced-risk" pesticide by the EPA, with minimal effects on non-target species. However, bioaccumulation in aquatic systems is a concern due to high log Pow .
- Noviflumuron: High specificity for termites minimizes non-target effects. Reported half-life in soil: 30–60 days .
- Diflubenzuron : Rapidly metabolized in plants and animals, but toxic to aquatic invertebrates at low concentrations (EC₅₀: 0.1–1 µg/L) .
Biological Activity
N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide is a compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, effects on specific biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 430.15 g/mol. Its notable features include:
- Molecular Weight : 430.15 g/mol
- Boiling Point : 280 °C
- LogP (Partition Coefficient) : 5.0288
- Density : 1.594 g/cm³
- Flash Point : 123 °C
This compound functions primarily as an insect growth regulator . It disrupts the synthesis of chitin in insects, which is essential for their exoskeleton development. This mechanism is similar to that of other compounds in the benzoylurea class, such as Noviflumuron.
Insecticidal Properties
The compound has demonstrated efficacy against various insect species by inhibiting their growth and development. Its specific activities include:
- Juvenile Hormone Disruption : Prevents juvenile insects from maturing into adults.
- Chitin Synthesis Inhibition : Reduces the ability of insects to form their exoskeletons.
Toxicological Profile
The toxicological data indicate that this compound exhibits acute toxicity when ingested or upon skin contact. Key findings include:
- Harmful if Swallowed : Causes serious health risks upon ingestion.
- Eye Irritation : Can cause serious eye damage upon contact.
Study on Efficacy Against Termites
A study conducted on the efficacy of this compound against termite populations showed promising results. The compound was tested in bait formulations and demonstrated a significant reduction in termite activity within two weeks of exposure. The study highlighted the compound's potential as an effective termite control agent.
| Parameter | Result |
|---|---|
| Exposure Duration | 14 days |
| Termite Mortality | 85% |
| Application Method | Baiting |
Comparative Analysis with Other Insect Growth Regulators
A comparative analysis was conducted to evaluate the effectiveness of this compound against other known insect growth regulators.
| Compound Name | Efficacy (%) | Mode of Action |
|---|---|---|
| N-[...]-benzamide | 85% | Chitin synthesis inhibition |
| Noviflumuron | 80% | Chitin synthesis inhibition |
| Lufenuron | 75% | Chitin synthesis inhibition |
Q & A
Q. What synthetic routes are recommended for N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide, and how can reaction conditions be optimized for academic-scale production?
Methodological Answer: The synthesis typically involves sequential coupling of fluorobenzamide derivatives with halogenated phenylcarbamoyl intermediates. Key steps include:
- Step 1: Preparation of the hexafluoropropoxy-substituted aniline precursor via nucleophilic aromatic substitution of 2,5-dichloro-4-hydroxyaniline with hexafluoropropene oxide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2: Carbamoylation using 2-fluorobenzoyl chloride in anhydrous THF, catalyzed by triethylamine, at 0–5°C to minimize side reactions.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Optimization focuses on controlling reaction pH, temperature, and stoichiometry to achieve yields >85% and purity >95% (as validated by HPLC) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s molecular structure?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD): Resolves the dihedral angle (50.12° between aromatic rings) and hydrogen-bonding network (N–H⋯O, C–H⋯O, and N–H⋯Cl), critical for understanding conformational stability .
- ¹⁹F NMR: Identifies hexafluoropropoxy group symmetry and dynamic behavior in solution.
- FTIR: Confirms carbamoyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups.
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ = 518.97 Da) .
Q. How does this compound’s mechanism of action as an insect growth regulator relate to chitin synthesis inhibition?
Methodological Answer: The compound disrupts chitin biosynthesis by competitively inhibiting chitin synthase enzymes. Experimental validation includes:
Q. Table 1. Bioactivity Data for Aedes aegypti Larvae Exposed to the Compound
| Parameter | Value | Experimental Conditions | Reference |
|---|---|---|---|
| LC₅₀ (48 h) | 0.12 ppm | Static water, 25°C, pH 7.2 | |
| Fecundity reduction | 67% | Gravid females, 1 ppm exposure | |
| Chitin synthesis inhibition | 82% | In vitro enzyme assay |
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different insect models?
Methodological Answer: Discrepancies often arise from species-specific enzyme affinity or metabolic detoxification. Strategies include:
- Comparative genomics: Identify chitin synthase isoform variations (e.g., Drosophila melanogaster vs. Tribolium castaneum) using sequence alignment tools (BLAST, Clustal Omega).
- Metabolic profiling: LC-MS/MS analysis of insect hemolymph to detect detoxification metabolites (e.g., glutathione conjugates) .
- Cross-species validation: Replicate assays under standardized conditions (e.g., pH, temperature) to isolate biological variability .
Q. What strategies improve environmental stability and bioavailability without compromising bioactivity?
Methodological Answer:
- Formulation optimization: Encapsulation in biodegradable polymers (e.g., PLGA nanoparticles) or co-solvent systems (e.g., silicone oil/acetone mixtures) to enhance aqueous dispersion .
- Structural analogs: Introduce electron-withdrawing groups (e.g., –CF₃) at the 4-position of the benzamide ring to resist hydrolytic degradation .
- Photostability assays: Expose the compound to UV light (λ = 254 nm) and monitor degradation via HPLC to identify vulnerable functional groups .
Q. How can computational models predict binding affinity to chitin synthase, and how are these predictions validated experimentally?
Methodological Answer:
- Molecular docking (AutoDock Vina): Simulate interactions between the compound and chitin synthase active sites (PDB: 3WY5). Key residues: Asp469 (hydrogen bonding), Trp324 (π-π stacking) .
- Molecular dynamics (MD) simulations (GROMACS): Assess binding stability over 100 ns trajectories (RMSD < 2.0 Å indicates stable docking).
- Experimental validation: Site-directed mutagenesis of chitin synthase (e.g., D469A mutation) followed by enzymatic activity assays to confirm reduced inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
